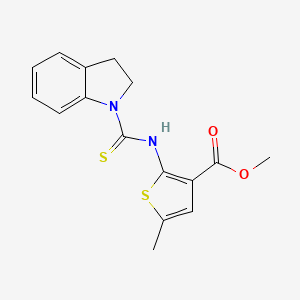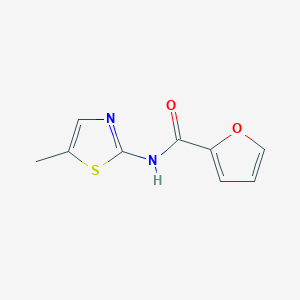![molecular formula C7H6F3N3O2S B12484027 2-{[4-Hydroxy-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B12484027.png)
2-{[4-Hydroxy-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{[4-Hydroxy-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}acetamide is a heterocyclic compound that features a pyrimidine ring substituted with a hydroxy group at the 4-position and a trifluoromethyl group at the 6-position The compound also contains a sulfanyl group at the 2-position of the pyrimidine ring, which is linked to an acetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[4-Hydroxy-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}acetamide typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through cyclization reactions involving appropriate precursors. For instance, a common method involves the reaction of a β-keto ester with guanidine in the presence of a base.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonic acid.
Substitution with Sulfanyl Group: The sulfanyl group can be introduced through nucleophilic substitution reactions using thiol-containing reagents.
Attachment of the Acetamide Moiety: The acetamide group can be attached through acylation reactions involving acetic anhydride or acetyl chloride.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
2-{[4-Hydroxy-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}acetamide can undergo various types of chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can undergo reduction reactions to modify the functional groups.
Substitution: The hydroxy and sulfanyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic or acidic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced forms of the functional groups.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-{[4-Hydroxy-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}acetamide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound’s structural features make it a candidate for studying enzyme interactions and biological pathways.
Industry: It can be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-{[4-Hydroxy-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}acetamide involves its interaction with molecular targets such as enzymes and receptors. The hydroxy and sulfanyl groups can form hydrogen bonds and other interactions with active sites, while the trifluoromethyl group can enhance binding affinity through hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
4-Hydroxy-6-(trifluoromethyl)pyrimidine-2-thiol: Similar structure but lacks the acetamide moiety.
2-Mercapto-4-hydroxy-6-trifluoromethylpyrimidine: Similar structure with a mercapto group instead of a sulfanyl group.
Uniqueness
The presence of the acetamide moiety in 2-{[4-Hydroxy-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}acetamide distinguishes it from similar compounds. This functional group can enhance the compound’s solubility, stability, and biological activity, making it a valuable candidate for various applications.
Properties
Molecular Formula |
C7H6F3N3O2S |
|---|---|
Molecular Weight |
253.20 g/mol |
IUPAC Name |
2-[[6-oxo-4-(trifluoromethyl)-1H-pyrimidin-2-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C7H6F3N3O2S/c8-7(9,10)3-1-5(15)13-6(12-3)16-2-4(11)14/h1H,2H2,(H2,11,14)(H,12,13,15) |
InChI Key |
YXGBQFOCXQTGEU-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(N=C(NC1=O)SCC(=O)N)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-acetyl-5-(2,4-dimethoxyphenyl)-3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12483950.png)
![1-(Hydroxymethyl)-17-(2-propoxyphenyl)-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione (non-preferred name)](/img/structure/B12483968.png)

![4-[3-(4-hydroxy-3-methoxyphenyl)-5-(2-hydroxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobutanoic acid](/img/structure/B12483980.png)

![N-{3-[(2,4-dichlorobenzyl)oxy]benzyl}-1-azabicyclo[2.2.2]octan-3-amine](/img/structure/B12483997.png)
![1-{4-[(4-methylbenzyl)oxy]phenyl}-N-(pyridin-3-ylmethyl)methanamine](/img/structure/B12484011.png)

![Methyl 5-[(2,3-dichlorobenzyl)amino]-2-(morpholin-4-yl)benzoate](/img/structure/B12484022.png)
![1-(4-Fluorophenyl)-3-[4-(phenylcarbonyl)phenyl]urea](/img/structure/B12484031.png)
![2-({[3-(azepan-1-ylcarbonyl)-4-methoxyphenyl]sulfonyl}amino)-N-(2-methoxyethyl)benzamide](/img/structure/B12484036.png)
![1-Cycloheptyl-4-[(4-nitrophenyl)sulfonyl]piperazine](/img/structure/B12484038.png)
![5-({5-Chloro-2-[(4-fluorobenzyl)oxy]benzyl}amino)-2-(morpholin-4-yl)benzoic acid](/img/structure/B12484046.png)
![2-{[5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(1,1-dioxidotetrahydrothiophen-3-yl)acetamide](/img/structure/B12484054.png)
